Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a 4-oxobutanoate moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit neuroprotective and anti-inflammatory properties . They interact with proteins such as ATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory processes, respectively.
Mode of Action
For instance, some compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate might interact with its targets to modulate cellular signaling pathways, thereby altering cellular functions.
Biochemical Pathways
Based on the observed effects of similar compounds, it is plausible that it may influence pathways related to neuroprotection and inflammation . These could include the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the er chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound might have similar effects.
Action Environment
For instance, the compound is recommended to be stored at room temperature , suggesting that higher temperatures might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate can be achieved through several methods. One common approach involves the Claisen condensation reaction. In this method, ethyl acetoacetate is reacted with 3-chloro-4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- Ethyl 4-(3-chlorophenyl)-4-oxobutanoate
- Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
- Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate
Comparison: Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can influence the compound’s reactivity and interaction with biological targets, potentially offering advantages in terms of selectivity and potency compared to similar compounds with only one substituent.
Properties
IUPAC Name |
ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMHRXZOYCEJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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